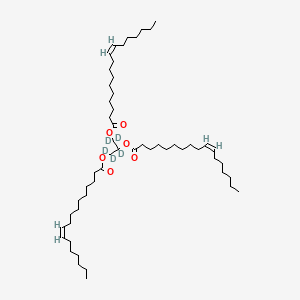

1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H98O6 |

|---|---|

Molecular Weight |

848.4 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-heptadec-10-enoyl]oxy]propyl] (Z)-heptadec-10-enoate |

InChI |

InChI=1S/C54H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,51H,4-18,25-50H2,1-3H3/b22-19-,23-20-,24-21-/i49D2,50D2,51D |

InChI Key |

DIGREBPJOKUGDR-VSHQHLLYSA-N |

Isomeric SMILES |

[2H]C(OC(=O)CCCCCCCC/C=C\CCCCCC)(C(OC(=O)CCCCCCCC/C=C\CCCCCC)(C(OC(=O)CCCCCCCC/C=C\CCCCCC)([2H])[2H])[2H])[2H] |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of lipidomics and drug delivery, the characterization of internal standards is paramount for accurate quantification and the development of robust formulations. 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, a deuterated triglyceride, serves as a critical internal standard for the mass spectrometric quantification of its non-deuterated counterpart and other similar lipid species.[1] Its utility is intrinsically linked to its physical properties, which dictate its behavior in analytical systems and its interaction with other molecules. This guide provides a comprehensive overview of the known physical properties of this compound, offers a theoretical framework for its expected characteristics based on the behavior of similar triglycerides, and details the analytical methodologies required for its full characterization.

Part 1: Chemical and Physical Properties

This section outlines the fundamental chemical and physical characteristics of this compound, combining known data with theoretically derived expectations.

Chemical Structure and Identity

This compound is a triglyceride composed of a glycerol-d5 backbone esterified with three molecules of 10(Z)-heptadecenoic acid.[1] The 'd5' designation indicates that the five hydrogen atoms on the glycerol backbone have been replaced with deuterium.

| Property | Value | Source |

| Formal Name | propane-1,2,3-triyl-d5 (10Z,10'Z,10''Z)-tris(heptadec-10-enoate) | [1] |

| Synonyms | Glycerol Tri-10(Z)-Heptadecenoate-d5, TG(17:1/17:1/17:1)-d5, Tri-10(Z)-Heptadecenoin-d5 | [1] |

| Molecular Formula | C₅₄H₉₃D₅O₆ | [1] |

| Molecular Weight | 848.4 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Formulation | An oil | [1] |

Physical State and Appearance

The compound is supplied as an oil, which is consistent with the physical properties of triglycerides containing unsaturated fatty acids.[2][3] The presence of a cis double bond in each of the three 17-carbon fatty acid chains introduces a kink in their structure, preventing the molecules from packing closely together and thus lowering the melting point.[3][4] Pure triglycerides are typically colorless and odorless.[5][6]

Solubility

The solubility of a triglyceride is largely dictated by the nonpolar nature of its long fatty acid chains.[5][7]

-

Known Solubilities: this compound is miscible with dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1]

-

Expected Solubilities: As a nonpolar lipid, it is expected to be soluble in other organic solvents such as chloroform, hexane, and acetone, and insoluble in water.[5][7][8] The principle of "like dissolves like" governs its solubility behavior.[8]

Thermal Properties: A Theoretical Perspective

-

Melting Point: The melting point of triglycerides increases with the chain length of the fatty acids and decreases with the degree of unsaturation.[4][5][8] As an unsaturated triglyceride, its melting point will be significantly lower than that of its saturated counterpart, tristearin.[2] The presence of three monounsaturated C17:1 fatty acids suggests a low melting point, consistent with its formulation as an oil at room temperature.[1][2]

-

Boiling Point: Triglycerides have high boiling points due to their large molecular weight. The boiling point of glycerol itself is 290 °C.[9] Triglycerides will typically decompose at temperatures approaching their boiling point under atmospheric pressure. Therefore, techniques like vacuum distillation are necessary for their purification.[9]

Density and Refractive Index

-

Density: The density of triglycerides is generally lower than that of water, typically ranging from 0.9 to 0.95 g/cm³.[2][6] The density is influenced by the fatty acid composition and temperature.

-

Refractive Index: The refractive index of fats and oils is a measure of their purity and composition. It increases with the length of the carbon chain and the number of double bonds.[10]

The Influence of Deuteration on Physical Properties

The replacement of hydrogen with deuterium can subtly alter the physical properties of lipids. Studies on deuterated phospholipids have shown that deuteration of the acyl chains can lower the gel-to-liquid crystalline phase transition temperature and reduce the bilayer thickness.[11][12] While the deuteration in this compound is on the glycerol backbone, it is plausible that this isotopic substitution could lead to minor differences in intermolecular interactions and, consequently, slight variations in melting point, density, and other physical properties compared to its non-deuterated analog.

Part 2: Analytical Methodologies for Physical Characterization

A comprehensive understanding of the physical properties of this compound requires empirical determination. This section details the standard analytical techniques for such characterization.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of physical properties.

Experimental Protocols

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak.

Protocol:

-

Calibrate the DSC instrument with a known standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Cool the sample to a low temperature (e.g., -80 °C) to ensure complete solidification.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its expected melting point.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol (for a range of organic solvents):

-

Add a known, small amount of this compound to a vial containing a measured volume of the test solvent (e.g., hexane, chloroform, methanol).

-

Vortex the mixture thoroughly for a set period (e.g., 1 minute).

-

Visually inspect for any undissolved material.

-

If the sample is fully dissolved, add another known amount and repeat the process until saturation is reached (i.e., undissolved material remains).

-

The solubility can then be expressed in terms of mg/mL or mol/L.

Spectral Characterization

Spectral analysis is crucial for confirming the identity and purity of the deuterated standard.

Principle: MS measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight and the incorporation of deuterium.

Expected Fragmentation: In mass spectrometry, triglycerides can undergo fragmentation, losing fatty acid chains. The analysis of these fragments can confirm the structure of the molecule.[13][14] The presence of the d5-glycerol backbone will result in a characteristic mass shift in the fragment ions containing the glycerol moiety compared to its non-deuterated analog.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable, while ²H NMR can directly probe the deuterium incorporation.

Expected Spectra:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the fatty acid chains. The signals corresponding to the glycerol backbone protons will be absent due to deuteration.

-

¹³C NMR: The spectrum will show signals for all carbon atoms in the molecule, providing a carbon fingerprint.

-

²H NMR: This technique can be used to confirm the location and extent of deuteration on the glycerol backbone.

Caption: Workflow for the spectral characterization of the deuterated standard.

Conclusion

This compound is a vital tool in lipid research. While a complete, empirically determined dataset of its physical properties is not extensively published, a strong theoretical understanding can be derived from the principles of lipid chemistry. This guide has provided the known characteristics of this deuterated triglyceride and outlined the standard methodologies for a comprehensive physical and spectral characterization. For researchers and drug development professionals, a thorough understanding and, where necessary, experimental determination of these properties are essential for ensuring the accuracy of analytical methods and the successful development of lipid-based technologies.

References

-

Wikipedia. (n.d.). Triglyceride. Retrieved from [Link]

-

BrainKart. (2017, December 15). Physical and Chemical Properties of triacyl glycerol. Retrieved from [Link]

-

BrainKart. (2018, June 10). Triacylglycerols or Triglycerides - Physical and Chemical properties | Lipids. Retrieved from [Link]

-

ResearchGate. (n.d.). Triacylglycerols: Structures and Properties. Retrieved from [Link]

- Aasen, A. J., Lauer, W. M., & Holman, R. T. (1970). Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms. Lipids, 5(11), 869–877.

-

Vedantu. (n.d.). Explain the structure and the properties of triacylglycerol. Retrieved from [Link]

- Bryant, G., Kent, B., Garvey, C. J., & Darwish, T. A. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers. Colloids and Surfaces B: Biointerfaces, 177, 449–456.

- Siler, S. Q., Neese, R. A., Parks, E. J., & Hellerstein, M. K. (1998). Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry. Journal of Lipid Research, 39(5), 909–917.

-

R Discovery. (1970, November 1). Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.15: Lipids—Part 2. Retrieved from [Link]

-

McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. Retrieved from [Link]

- Rondelli, V., Delcanale, P., & Tumanova, I. (2020). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Scientific Reports, 10(1), 1–9.

-

PubMed. (2019, May 1). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Techniques for Studying the Physical Properties of Lipid Emulsions. Retrieved from [Link]

-

IUPAC. (n.d.). Untitled Document. Retrieved from [Link]

-

Monash University. (n.d.). Deuterium NMR study on the digestion of selectively deuterated triglyceride-oil emulsions. Retrieved from [Link]

-

YouTube. (2022, October 18). 379 BCH3023 Melting Points of Fats and Oils. Retrieved from [Link]

- Lazzari, S., Palomba, F., & Morbini, L. (2021). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties.

- Diraison, F., Pachiaudi, C., & Beylot, M. (1997). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 32(1), 81–86.

- Klein, P. D., Hachey, D. L., & Kreek, M. J. (1981). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. [No source provided].

-

ACS Publications. (2023, February 1). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. Retrieved from [Link]

-

YouTube. (2024, January 20). Specific gravity & Refractive index of lipids. Retrieved from [Link]

-

BioNumbers. (n.d.). Densities of triglycerides at 20°C & 40°C - Generic - BNID 114321. Retrieved from [Link]

-

PubMed Central. (n.d.). 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]

-

MDPI. (n.d.). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. Retrieved from [Link]

-

Britannica. (n.d.). Triglyceride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 7.2: Triglycerides. Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive Index of cholesterol level in blood[15]. Retrieved from [Link]

-

Arteriosclerosis, Thrombosis, and Vascular Biology. (n.d.). Plasma triglyceride determines structure-composition in low and high density lipoproteins. Retrieved from [Link]

-

Chemical Point. (n.d.). Triglyceride. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycerol. Retrieved from [Link]

-

Solvent Direct. (n.d.). MCT Oil | Medium Chain Triglycerides. Retrieved from [Link]

-

ACS Publications. (n.d.). Deuterium magnetic resonance study of cholesteryl esters in membranes. Retrieved from [Link]

-

Food Safety Institute. (2025, June 6). Properties of Lipids: Physical and Chemical. Retrieved from [Link]

-

PubMed. (n.d.). Deuterium NMR spectroscopy of biosynthetically deuterated mammalian tissues. Retrieved from [Link]

-

SINE2020. (2019, September 9). Synthesis of novel deuterated lipids and surfactants. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Quantification of triglyceride levels in fresh human blood by terahertz time-domain spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of glycerol: (a) 76.77-MHz deuterium spectrum of glycerol.... Retrieved from [Link]

-

Glyko. (n.d.). This compound. Retrieved from [Link]

-

Ventos. (n.d.). mct (caprylic/capric triglyceride)(coconut base). Retrieved from [Link]

-

Station Xinc. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. brainkart.com [brainkart.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Explain the structure and the properties of triacy class 12 chemistry CBSE [vedantu.com]

- 8. Properties of Lipids: Physical and Chemical • Food Safety Institute [foodsafety.institute]

- 9. Glycerol - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

A-Z Synthesis of Deuterated Triacylglycerols: A Technical Guide for Advanced Research

Abstract

Deuterated triacylglycerols (TAGs) are indispensable tools in modern biomedical and pharmaceutical research. Their application as internal standards for mass spectrometry, tracers in metabolic flux analysis, and contrast agents in neutron scattering studies has driven the need for robust and versatile synthetic methodologies. This in-depth guide provides a comprehensive overview of the primary pathways for synthesizing deuterated TAGs, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in chemical, enzymatic, and biosynthetic approaches, offering detailed, field-proven protocols and critical insights into purification and characterization.

Introduction: The Scientific Imperative for Deuterated Triacylglycerols

Triacylglycerols, the primary storage form of fatty acids, are central to energy metabolism. Introducing a heavy isotope of hydrogen, deuterium (²H or D), into the TAG molecule creates a chemically identical but physically distinguishable tracer. This stable, non-radioactive isotope allows for precise tracking and quantification of lipids in complex biological systems.

The primary applications driving the synthesis of these molecules include:

-

Metabolic Flux Analysis: Tracing the fate of dietary fats and understanding de novo lipogenesis in health and disease states like obesity, diabetes, and cancer.[1][2][3]

-

Quantitative Mass Spectrometry: Serving as ideal internal standards for lipidomics, enabling accurate quantification of endogenous TAGs in complex biological matrices.

-

Neutron Scattering: In materials and food science, deuterated TAGs provide contrast in neutron scattering experiments to probe the structure of emulsions and lipid interfaces.[4][5]

-

Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug delivery systems.

Strategic Deuteration: Targeting the Glycerol Backbone vs. Fatty Acid Chains

The location of the deuterium label within the TAG molecule is dictated by the research question. There are two primary strategies for incorporation:

-

Glycerol Backbone Labeling: Using a deuterated glycerol precursor (e.g., glycerol-d₅ or glycerol-d₈) allows for the tracking of the entire TAG molecule's backbone.

-

Fatty Acid Chain Labeling: Incorporating deuterium into one or more of the fatty acid chains enables the study of specific fatty acid metabolism and turnover. This can range from perdeuteration (labeling all possible C-H bonds) to specific labeling at certain positions.[5]

The choice of strategy profoundly influences the synthetic route.

Synthetic Pathways: A Comparative Analysis

The synthesis of deuterated TAGs can be broadly categorized into chemical, enzymatic, and biosynthetic methods. Each approach offers distinct advantages and disadvantages in terms of yield, purity, cost, and stereospecificity.

Chemical Synthesis

Chemical synthesis provides a high degree of control over the final product structure, allowing for the creation of novel or unnatural TAGs. A common and efficient method involves the activation of fatty acids followed by esterification with a deuterated glycerol backbone.

One highly effective method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the fatty acids.[6] This approach avoids the harsh acidic conditions and high temperatures of traditional Fischer esterification, which can be detrimental when working with expensive isotope-labeled starting materials and can lead to unwanted byproducts.[6]

Key Advantages:

-

High yields and purity.

-

Versatility in creating diverse TAG structures.

-

Avoids complex purification procedures.[6]

Causality Behind the Method: CDI activation creates a highly reactive acylimidazolide intermediate. This intermediate readily reacts with the hydroxyl groups of the glycerol backbone under mild conditions, driving the reaction to completion with high efficiency and minimizing side reactions.

Enzymatic Synthesis

Enzymatic synthesis leverages the specificity of lipases to catalyze the esterification of glycerol with fatty acids. This method is particularly advantageous for its regioselectivity, allowing for the specific placement of fatty acids at the sn-1, sn-2, or sn-3 positions of the glycerol backbone.[7][8]

sn-1,3-specific lipases are commonly employed to synthesize structured TAGs where specific fatty acids are desired at the outer positions, leaving the sn-2 position available for another specific fatty acid.[7][8]

Key Advantages:

-

High regioselectivity and stereospecificity.

-

Mild reaction conditions (lower temperature, neutral pH), preserving sensitive functional groups.[7]

-

Reduced byproduct formation compared to some chemical methods.

Causality Behind the Method: Lipases are natural catalysts that have evolved to efficiently synthesize and hydrolyze ester bonds in an aqueous or micro-aqueous environment. Their active site geometry provides exquisite control over which hydroxyl group on the glycerol molecule is acylated, a level of precision difficult to achieve with conventional chemical catalysis.[8]

Biosynthetic Approaches

Biosynthesis involves harnessing the natural metabolic machinery of microorganisms or cell cultures to produce deuterated TAGs. This is typically achieved by feeding the culture with deuterated water (D₂O) or other deuterated precursors like glucose or acetate.[1][3] The organism's de novo lipogenesis pathways then incorporate the deuterium into newly synthesized fatty acids and, subsequently, into TAGs.[1]

Key Advantages:

-

Produces lipids with natural isotopic distribution patterns.

-

Can be a cost-effective method for producing perdeuterated fatty acids.

-

Allows for the study of entire metabolic networks in a living system.[9]

Causality Behind the Method: In de novo fatty acid synthesis, the growing acyl chain is elongated by the addition of two-carbon units derived from acetyl-CoA. The hydrogen atoms for the reduction steps in this pathway are sourced from NADPH and the surrounding water pool.[1] By enriching the body water with D₂O, the deuterium is incorporated into the C-H bonds of the newly synthesized fatty acid chains.[10]

Key Experimental Protocols

Here we provide representative, step-by-step protocols for the chemical and enzymatic synthesis of deuterated triacylglycerols.

Protocol: Chemical Synthesis of a Deuterated Medium-Chain TAG via CDI Activation

This protocol is adapted from the highly efficient methodology developed for the synthesis of both protiated and deuterated MCT oil.[6]

Objective: To synthesize a deuterated medium-chain triacylglycerol (MCT) oil using glycerol-d₈ and CDI-activated deuterated fatty acids.

Materials:

-

Glycerol-d₈

-

Octanoic acid-d₁₅

-

Decanoic acid-d₁₉

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Argon gas supply

-

Standard glassware for inert atmosphere synthesis

Methodology:

Step 1: Activation of Deuterated Fatty Acids

-

Inside an argon-filled glovebox, dissolve the deuterated fatty acid (e.g., octanoic acid-d₁₅, 1.0 equiv.) in anhydrous DMA.

-

Add CDI (1.1 equiv.) portion-wise to the solution while stirring.

-

Allow the reaction to proceed for 1-2 hours at room temperature until CO₂ evolution ceases. The product is the corresponding 1-(1H-imidazol-1-yl)alkan-1-one-dₓ.

-

Repeat for the second fatty acid (e.g., decanoic acid-d₁₉).

Step 2: Esterification with Deuterated Glycerol

-

To a solution of glycerol-d₈ (1.0 equiv.) in a suitable reaction vessel, add the CDI-activated fatty acids in the desired molar ratio (e.g., a mixture of activated octanoic-d₁₅ and decanoic-d₁₉ acids).

-

Seal the vessel under an argon atmosphere.

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., ¹H-NMR) until completion (this may take several days).[6]

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting product is often of high purity and may not require extensive purification.[6]

-

If necessary, residual starting materials or byproducts can be removed by vacuum distillation or column chromatography.

-

The final product, a deuterated MCT oil, should be characterized to confirm its structure and isotopic enrichment.

Protocol: Enzymatic Synthesis of a Structured Deuterated TAG

This protocol outlines a general procedure for the lipase-catalyzed synthesis of a structured TAG.

Objective: To synthesize a TAG with a specific deuterated fatty acid at the sn-1 and sn-3 positions.

Materials:

-

Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei)

-

Glycerol

-

Deuterated fatty acid (e.g., palmitic acid-d₃₁)

-

Molecular sieves (to control water content)

-

Organic solvent (e.g., hexane)

Methodology:

Step 1: Reaction Setup

-

Combine glycerol (1.0 equiv.) and the deuterated fatty acid (2.2 equiv.) in a reaction vessel with hexane.

-

Add the immobilized lipase (typically 5-10% of the total substrate weight).

-

Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction equilibrium towards synthesis.

Step 2: Enzymatic Reaction

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring.

-

Monitor the reaction progress by analyzing aliquots over time using TLC or GC to measure the formation of di- and triacylglycerols.

Step 3: Enzyme Removal and Product Purification

-

After the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Evaporate the solvent under reduced pressure.

-

The crude product will contain a mixture of TAGs, diacylglycerols (DAGs), monoacylglycerols (MAGs), and unreacted fatty acids.

-

Purify the target deuterated TAG using column chromatography on silica gel.[11]

Purification and Characterization: Ensuring Quality and Integrity

The validation of a deuterated TAG synthesis is a critical, multi-step process.

Purification:

-

Column Chromatography: The most common method for purifying TAGs from reaction mixtures, typically using a silica gel stationary phase.

-

Molecular Distillation: An effective technique for separating TAGs from more volatile components like free fatty acids, especially at a larger scale.[11]

Characterization:

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and thus the incorporation of deuterium. High-resolution MS can provide the exact mass and isotopic distribution.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Used to determine the overall structure and can show the disappearance of signals at positions where deuterium has been incorporated.

-

²H-NMR: Directly detects the deuterium nuclei, confirming the location and extent of labeling.[6]

-

¹³C-NMR: Provides detailed information about the carbon skeleton and the position of acylation.[7]

-

| Technique | Information Provided | Key Considerations |

| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight confirmation, isotopic enrichment, fatty acid composition (after transesterification). | Choice of ionization technique is crucial to avoid fragmentation. |

| ¹H-NMR | Structural confirmation, degree of deuteration (by loss of proton signal). | Requires high-purity samples and appropriate deuterated solvents. |

| ²H-NMR | Direct confirmation of deuterium incorporation and location. | Less sensitive than ¹H-NMR. |

| ¹³C-NMR | Confirms regiochemistry (sn-position) of fatty acids.[7] | Can require longer acquisition times. |

Visualizing the Synthetic Workflows

Chemical Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Documents download module [ec.europa.eu]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. tandfonline.com [tandfonline.com]

- 8. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of extremely pure triacylglycerols enriched in conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, analysis and application of specifically deuterated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5: A Technical Whitepaper for Advanced Lipid Analysis

This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the structural elucidation of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to offer a deep understanding of the analytical choices and data interpretation required for the comprehensive characterization of complex, isotopically labeled lipids.

Introduction: The Significance of Deuterated Triglycerides in Modern Research

This compound is a triglyceride molecule comprised of a glycerol backbone esterified with three 10(Z)-heptadecenoic acid molecules. Critically, the glycerol backbone is partially deuterated, containing five deuterium atoms. This isotopic labeling makes it an invaluable tool in lipidomics, primarily serving as an internal standard for the precise quantification of its non-deuterated counterpart and other similar triglycerides in complex biological matrices using mass spectrometry.[1][2][3] The accuracy of such quantitative studies hinges on the unequivocal structural confirmation of the standard itself. This guide will detail the necessary steps and analytical logic for this confirmation.

Core Analytical Strategy: A Dual-Pronged Approach with Mass Spectrometry and NMR Spectroscopy

The complete structural elucidation of this compound necessitates a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. While MS provides detailed information on the molecule's mass, fatty acid composition, and their positions on the glycerol backbone, NMR offers a non-destructive confirmation of the fatty acid structure, including the precise location and stereochemistry of the double bonds.

Part 1: Mass Spectrometry-Based Elucidation

Mass spectrometry is a cornerstone technique for the analysis of triacylglycerols (TAGs).[4][5] For this compound, the primary goals of MS analysis are to confirm the overall mass, the identity of the fatty acyl chains, and their positions on the deuterated glycerol backbone.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 2:1 chloroform:methanol solution. Further dilute to a working concentration of 10 µg/mL in methanol.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically employed for separating triglycerides.[6]

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[6]

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]

-

Gradient: A shallow gradient from a lower to a higher percentage of mobile phase B is used to elute the nonpolar triglyceride.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50 °C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for its soft ionization, which keeps the molecule intact.

-

Adduct Formation: Analysis should be performed to encourage the formation of both ammonium ([M+NH₄]⁺) and lithium ([M+Li]⁺) adducts. Lithium adducts are particularly informative for determining the position of fatty acids.[6][7] This can be achieved by post-column infusion of a lithium salt solution or by including it in the mobile phase.

-

MS1 Full Scan: Acquire a full scan from m/z 300-1000 to identify the precursor ions.

-

MS/MS Fragmentation: Employ data-dependent acquisition (DDA) to select the precursor ions for high-energy collisional dissociation (HCD).

-

Data Interpretation: Decoding the Fragments

The fragmentation patterns observed in the MS/MS spectra provide a wealth of structural information.

-

Confirmation of Molecular Weight: The MS1 spectrum should show a clear isotopic cluster corresponding to the chosen adduct of this compound. The expected monoisotopic mass of the neutral molecule is approximately 847.8 g/mol .[2]

-

Identification of Fatty Acyl Chains: The fragmentation of the [M+NH₄]⁺ adduct is particularly useful for identifying the fatty acid substituents.[6][8] Expect to see neutral losses corresponding to the ammonia adduct of heptadecenoic acid.

-

Positional Isomerism (sn-position): The fragmentation of lithium adducts ([M+Li]⁺) is key to determining the position of the fatty acids on the glycerol backbone.[6][7] The relative abundance of fragment ions resulting from the neutral loss of fatty acids can indicate their specific location. For a symmetric triglyceride like the target molecule, the fragmentation should reflect the presence of the same fatty acid at all three positions.

-

Locating the Double Bond: Charge-remote fragmentation (CRF), often observed with high-energy CID, can provide information about the location of the double bond within the fatty acyl chain.[8][9]

The following diagram illustrates the general workflow for the LC-MS/MS analysis:

Caption: LC-MS/MS workflow for triglyceride analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Orthogonal Confirmation

NMR spectroscopy provides a complementary and non-destructive method for structure elucidation, offering detailed insights into the carbon-hydrogen framework of the molecule.[10][11] For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key signals to observe include those for the terminal methyl protons, the methylene protons adjacent to the double bond (allylic), the protons on the double bond (vinylic), and the methylene protons alpha to the carbonyl group.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will provide distinct signals for the carbonyl carbons, the olefinic carbons of the double bond, and the various methylene carbons along the fatty acid chain.[12]

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the fatty acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming assignments in both ¹H and ¹³C spectra.[13]

-

Data Interpretation: Assigning the Structure

The chemical shifts and coupling patterns in the NMR spectra will confirm the structure of the heptadecenoic acid chains and their attachment to the glycerol backbone.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

| Methylene Chain (-(CH₂)n-) | ~1.2-1.4 | ~22-32 |

| Allylic Protons (-CH₂-CH=) | ~2.0 | ~27 |

| Vinylic Protons (-CH=CH-) | ~5.3 | ~130 |

| α-Methylene (-CH₂-COO-) | ~2.3 | ~34 |

| Glycerol Backbone (CH₂, CH) | ~4.1-4.3, ~5.2 | ~62, ~69 |

| Carbonyl (-COO-) | - | ~173 |

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound.

The integration of the proton signals in the ¹H NMR spectrum can be used to verify the relative number of protons in different environments, confirming the chain length and degree of unsaturation.[14] The presence of a single vinylic proton signal around 5.3 ppm with a characteristic coupling pattern confirms the Z-configuration of the double bond. The deuteration on the glycerol backbone will result in the absence or significant reduction of the corresponding proton signals.

The logical relationship for the dual-approach structural elucidation is depicted below:

Caption: Logic diagram for structural elucidation.

Conclusion: Ensuring Analytical Confidence

The structural elucidation of this compound is a critical step in validating its use as an internal standard for quantitative lipidomics. By employing a synergistic approach that combines the strengths of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can achieve an unambiguous confirmation of its molecular structure. This dual-pronged strategy not only verifies the identity of the molecule but also instills confidence in the accuracy and reliability of the quantitative data generated using this essential analytical tool.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2,3-Tri-10(Z)-heptadecenoyl glycerol | Biochemical Assay Reagents | 1094209-16-1 | Invivochem [invivochem.com]

- 4. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural elucidation of triacylglycerol using online acetone Paternò–Büchi reaction coupled with reversed-phase liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete structural elucidation of triacylglycerols by tandem sector mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. magritek.com [magritek.com]

- 13. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

Navigating the Lipidome: A Technical Guide to the Application of TG(17:1/17:1/17:1)-d5 for Precise Lipid Quantification

This guide provides an in-depth exploration of the deuterated triglyceride internal standard, TG(17:1/17:1/17:1)-d5. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its commercial availability, technical specifications, and practical application in quantitative lipidomics. We will delve into the rationale behind utilizing stable isotope-labeled standards, provide detailed experimental protocols, and discuss the critical aspects of data interpretation, ensuring the integrity and reproducibility of your analytical results.

The Imperative for Precision in Lipidomics: The Role of Internal Standards

The accurate quantification of lipid species within complex biological matrices is a formidable challenge. The vast dynamic range of lipid concentrations and the inherent variability in sample extraction and mass spectrometric response necessitate the use of internal standards. Stable isotope-labeled compounds, such as TG(17:1/17:1/17:1)-d5, are the gold standard for mitigating these analytical uncertainties. By introducing a known quantity of the deuterated analogue at the initial stage of sample preparation, it co-processes with the endogenous analyte, effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response. This stable isotope dilution mass spectrometry (SID-MS) approach is a powerful tool for achieving the high precision and accuracy required in lipidomic studies[1][2].

Commercial Availability and Critical Specifications of TG(17:1/17:1/17:1)-d5

TG(17:1/17:1/17:1)-d5 is a specialized deuterated triglyceride available from a limited number of commercial suppliers. It is crucial to source this standard from reputable vendors who provide comprehensive technical documentation, including a Certificate of Analysis (CoA) detailing its purity and isotopic enrichment.

One of the primary commercial sources for TG(17:1/17:1/17:1)-d5 is Cayman Chemical . Their product, formally named 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, is offered with a purity of ≥99% deuterated forms[3]. It is important for researchers to distinguish this specific triglyceride from similar, yet structurally different, standards. For instance, Avanti Polar Lipids offers 17:0-17:1-17:0 D5 TG, which contains two saturated 17:0 fatty acyl chains and one monounsaturated 17:1 chain, in contrast to the three 17:1 chains in the target analyte. Careful verification of the product specifications is paramount to ensure the correct internal standard is employed for the intended analytical target.

Technical Specifications Overview:

| Parameter | Specification | Source |

| Formal Name | This compound | Cayman Chemical[3] |

| Synonyms | TG(17:1/17:1/17:1)-d5, Tri-10(Z)-Heptadecenoin-d5 | Cayman Chemical[3] |

| Molecular Formula | C₅₄H₉₃D₅O₆ | Cayman Chemical[3] |

| Formula Weight | 848.4 g/mol | Cayman Chemical[3] |

| Purity | ≥99% deuterated forms (d1-d5) | Cayman Chemical[3] |

| Formulation | An oil | Cayman Chemical[3] |

| Storage | -20°C | Cayman Chemical[3] |

| Stability | ≥ 4 years | Cayman Chemical[3] |

A Practical Workflow for Triglyceride Quantification using TG(17:1/17:1/17:1)-d5

The following section outlines a detailed, step-by-step protocol for the quantification of triglycerides in a biological matrix, such as plasma, using TG(17:1/17:1/17:1)-d5 as an internal standard. This workflow is designed to be a self-validating system, where the consistent recovery of the internal standard across samples provides a quality control check for the entire analytical process.

Experimental Workflow Diagram:

Caption: A typical workflow for quantitative lipidomics using a deuterated internal standard.

Detailed Experimental Protocol:

1. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of TG(17:1/17:1/17:1)-d5.

-

Dissolve in an appropriate organic solvent (e.g., chloroform:methanol, 2:1 v/v) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

-

Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 5 µg/mL) for spiking into samples.[4]

2. Sample Preparation and Lipid Extraction:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Add a precise volume of the TG(17:1/17:1/17:1)-d5 working solution to each sample. The amount added should be optimized to yield a signal intensity comparable to the endogenous analyte of interest.

-

Perform lipid extraction using a well-established method such as the Folch or Bligh-Dyer procedure. A common approach involves the addition of a chloroform:methanol mixture (2:1, v/v).[4][5]

-

Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.

-

Centrifuge the samples to facilitate phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography mobile phase (e.g., isopropanol:acetonitrile, 1:1 v/v).

3. LC-MS/MS Analysis:

-

Employ a reverse-phase liquid chromatography (LC) system for the separation of triglyceride species. A C18 column is commonly used for this purpose.

-

The mobile phase typically consists of a gradient of aqueous and organic solvents, such as water with a modifier (e.g., ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

The mass spectrometer should be operated in positive ion mode.

-

Utilize high-energy collisional dissociation (HCD) for fragmentation to obtain characteristic product ions for both the endogenous triglyceride and the deuterated internal standard.[6]

-

Monitor for the precursor ions of the target triglyceride and the d5-labeled internal standard, as well as their specific fragment ions. The fragmentation of triglycerides often results in the neutral loss of fatty acyl chains, providing structural information.[7][8]

4. Data Analysis and Quantification:

-

Integrate the peak areas of the endogenous triglyceride and the TG(17:1/17:1/17:1)-d5 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using a series of standards with known concentrations of the non-labeled triglyceride and a fixed concentration of the internal standard.

-

Determine the concentration of the endogenous triglyceride in the biological samples by interpolating their peak area ratios on the calibration curve.

Navigating Potential Challenges: A Scientist's Perspective

While SID-MS is a robust technique, it is not without its potential pitfalls. A seasoned scientist remains vigilant for factors that can compromise data quality.

-

Isotopic Purity of the Standard: The Certificate of Analysis should be carefully reviewed to confirm the isotopic purity of the deuterated standard. In-house verification using high-resolution mass spectrometry can provide an additional layer of confidence.[9]

-

Chromatographic Co-elution: It is essential to ensure that the deuterated internal standard co-elutes with the endogenous analyte. Any significant retention time shift can indicate that the two are not experiencing identical matrix effects, which would violate a core assumption of the method.[9]

-

Back-Exchange of Deuterium: While generally stable, under certain conditions (e.g., prolonged exposure to protic solvents or extreme pH), deuterium atoms can undergo back-exchange with protons. This can lead to an underestimation of the analyte concentration. It is advisable to prepare fresh working solutions and minimize the time samples spend in protic solvents before analysis.[9]

The Path Forward: Ensuring Data Integrity

The use of TG(17:1/17:1/17:1)-d5 as an internal standard represents a significant step towards achieving accurate and reproducible quantification of triglycerides in complex biological samples. By understanding the principles of stable isotope dilution, adhering to rigorous experimental protocols, and being mindful of potential analytical challenges, researchers can generate high-quality data that will advance our understanding of the intricate roles of lipids in health and disease.

References

- 1. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Arachidonic acid is associated with dyslipidemia and cholesterol-related lipoprotein metabolism signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5: Properties, Synthesis, and Application in Quantitative Mass Spectrometry

This guide provides a comprehensive technical overview of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, a deuterated triglyceride of significant utility in advanced lipidomics research. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, the rationale behind its deuteration, its application as an internal standard in mass spectrometry, and a detailed protocol for its use in quantitative workflows.

Core Molecular Attributes and Physicochemical Properties

This compound is a synthetic, isotopically labeled triglyceride. It is structurally analogous to the endogenous triglyceride, 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol, but with five deuterium atoms incorporated into the glycerol backbone. This specific labeling is the cornerstone of its application in quantitative analysis.

| Property | Value | Source |

| Formal Name | propane-1,2,3-triyl-d5 (10Z,10'Z,10''Z)-tris(heptadec-10-enoate) | |

| Molecular Formula | C₅₄H₉₃D₅O₆ | |

| Molecular Weight | 848.4 g/mol | |

| Physical Form | An oil | |

| Synonyms | Glycerol Tri-10(Z)-Heptadecenoate-d₅, TG(17:1/17:1/17:1)-d₅ |

The structure consists of a glycerol-d5 core esterified with three molecules of 10(Z)-heptadecenoic acid. The "Z" designation refers to the cis configuration of the double bond at the 10th carbon position of each fatty acyl chain.

A Technical Guide to the Determination of Isotopic Purity for 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5

Abstract: This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the principles and methodologies for determining the isotopic purity of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5. The focus is on the application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the causality behind experimental choices, provides step-by-step protocols, and outlines a self-validating system to ensure data integrity and trustworthiness, in alignment with regulatory expectations.

Introduction: The Critical Role of Isotopic Purity

This compound is a deuterated triglyceride intended for use as an internal standard in the quantification of its unlabeled analogue, 1,2,3-tri-10(Z)-heptadecenoyl glycerol, by GC- or LC-MS.[1] Its utility is paramount in metabolic studies, pharmacokinetic research, and as a spike-in standard for lipidomic analyses where precise quantification is essential. The five deuterium atoms are strategically placed on the glycerol backbone, providing a distinct mass shift from the endogenous molecule.

This guide will focus on the two gold-standard techniques for this determination: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Principles & Analytical Strategy

The central challenge in determining isotopic purity is to resolve and accurately quantify the relative abundance of all isotopologues (molecules that differ only in their isotopic composition). For this compound, the primary species of interest are the d5, d4, d3, d2, d1, and d0 (unlabeled) molecules.

Our analytical strategy is built on a dual-pronged approach for comprehensive characterization:

-

High-Resolution Mass Spectrometry (HRMS): Provides a detailed profile of the isotopologue distribution, allowing for the calculation of overall isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity and the specific positions of the deuterium labels, while also providing a quantitative measure of enrichment.[3]

The following diagram illustrates the overall workflow for the characterization of isotopic purity.

Caption: Overall workflow for isotopic purity determination.

Methodology I: High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for quantifying the distribution of isotopologues. Modern instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide the necessary mass accuracy and resolution to distinguish between closely spaced isotopic peaks.[4][5]

3.1. Causality of Experimental Choices

-

Technique: Liquid Chromatography coupled to Mass Spectrometry (LC-MS) is chosen to separate the analyte of interest from any potential impurities or formulation excipients before it enters the mass spectrometer.[2] This ensures that the measured isotopic profile is solely from the target compound.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for large, thermally labile molecules like triglycerides, minimizing in-source fragmentation that could complicate the spectral analysis.[4][6]

-

Acquisition Mode: Analysis is performed in high-resolution, full-scan mode to capture the entire isotopic cluster of the molecule (e.g., as [M+NH₄]⁺ or [M+Na]⁺ adducts). High resolution is critical to separate the desired isotopic peaks from isobaric interferences.[4][6]

3.2. Detailed Experimental Protocol: LC-HRMS

-

Standard Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like 2:1 Chloroform:Methanol.

-

Prepare a working solution by diluting the stock to approximately 10 µg/mL in 90:10 Methanol:Water with 0.1% formic acid to facilitate ionization.

-

Prepare a corresponding solution of the unlabeled (d0) analogue for system suitability and to determine the natural isotopic abundance contribution.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 100% B over 5 minutes, hold for 3 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions (Q-TOF or Orbitrap):

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 150-1200.

-

Resolution: Set to >30,000 (FWHM) to ensure baseline separation of isotopic peaks.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Gas Flow: Optimized for maximal signal.

-

3.3. Data Analysis and Interpretation

The core of the analysis involves extracting the signal intensity for each isotopologue and correcting for the natural abundance of ¹³C.

-

Data Extraction: From the full scan data, extract the ion chromatograms (EICs) for the expected m/z of each isotopologue (d0 to d5).[5][7] The ammonium adduct ([M+NH₄]⁺) is often a good choice for triglycerides.

-

Peak Integration: Integrate the area under the curve for each EIC.[5]

-

Correction for Natural Abundance: The signal for a given isotopologue (e.g., d5) will contain a contribution from the natural ¹³C isotopes of the lighter isotopologues (e.g., d4). This must be mathematically corrected. A simplified approach is to first analyze the unlabeled (d0) standard to determine its natural M+1, M+2, etc., peak ratios. These ratios are then used to subtract the ¹³C contribution from the heavier isotopologues in the deuterated sample's spectrum.[4][8]

-

Calculation of Isotopic Purity: After correction, the isotopic purity is calculated as the relative percentage of the desired isotopologue (d5) compared to the sum of all isotopologues.

Isotopic Purity (%) = (Corrected Area_d5 / Σ(Corrected Area_d0 to d5)) * 100

3.4. Data Presentation

The quantitative results of the HRMS analysis should be summarized in a clear table.

| Isotopologue | Theoretical m/z ([M+NH₄]⁺) | Observed Intensity (Peak Area) | Corrected Intensity | Relative Abundance (%) |

| d0 (unlabeled) | 860.8442 | Value | Value | Value |

| d1 | 861.8505 | Value | Value | Value |

| d2 | 862.8567 | Value | Value | Value |

| d3 | 863.8630 | Value | Value | Value |

| d4 | 864.8693 | Value | Value | Value |

| d5 (target) | 865.8755 | Value | Value | Value |

| Total | 100.0 |

Methodology II: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the overall distribution, NMR is unparalleled for confirming the location of the isotopic labels and providing an independent measure of enrichment.[3][9] For this compound, the deuterium atoms are on the glycerol backbone (C1, C2, and C3 positions).

4.1. Causality of Experimental Choices

-

¹H (Proton) NMR: This is the most direct way to measure isotopic purity. The deuterium labeling on the glycerol backbone results in the disappearance of the corresponding proton signals in the ¹H NMR spectrum. Any residual, small signals at these positions correspond to incompletely deuterated molecules (e.g., d4, d3).[9] By comparing the integration of these residual signals to a non-deuterated signal within the molecule (e.g., the vinyl protons of the fatty acid chains), one can calculate the percentage of deuteration at each site.

-

²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei, confirming that the labels are present and in the correct chemical environment.

4.2. Detailed Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃). Add a known amount of an internal quantitative standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 scans to achieve good signal-to-noise.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

-

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the well-resolved signals of the fatty acid chains (e.g., the vinyl protons at ~5.34 ppm).

-

Carefully integrate any residual proton signals corresponding to the glycerol backbone positions.

-

Calculate the percent deuteration at each position based on the relative integrals.

-

Caption: Decision logic for ¹H NMR data interpretation.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the analytical methods must be validated. This framework should be established in accordance with regulatory guidance, such as the FDA's M10 Bioanalytical Method Validation.[10]

5.1. System Suitability Before running any samples, the performance of the LC-MS system must be verified. This is achieved by injecting the unlabeled (d0) standard.

-

Objective: Confirm retention time, peak shape, and signal intensity.

-

Acceptance Criteria: Retention time within ±5% of expected; signal-to-noise ratio >100; peak asymmetry between 0.9 and 1.5.

5.2. Specificity The method must be able to differentiate the analyte from other components.

-

Objective: Ensure no interfering peaks are present at the retention time of the analyte.

-

Procedure: Analyze a blank solvent injection and a matrix blank (if applicable). The chromatogram should be free of peaks at the m/z of the isotopologues of interest.

5.3. Repeatability The precision of the method is assessed by repeated measurements.

-

Objective: Demonstrate that the method yields consistent results.

-

Procedure: Prepare and analyze a single sample six times.

-

Acceptance Criteria: The relative standard deviation (RSD) of the calculated isotopic purity should be ≤ 5%.

Conclusion

The determination of isotopic purity for this compound is a critical analytical task that underpins its use as a reliable internal standard. A combined strategy employing high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and trustworthy characterization. HRMS delivers a precise quantitative distribution of all isotopologues, while NMR confirms the structural integrity and location of the deuterium labels. By implementing the detailed, self-validating protocols described in this guide, researchers and drug development professionals can ensure the quality of their standard and, by extension, the accuracy and integrity of their quantitative bioanalytical data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. almacgroup.com [almacgroup.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. fda.gov [fda.gov]

Navigating the Solution: A Technical Guide to the Solubility of Deuterated Triglycerides in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isotopic Advantage of Deuterated Triglycerides

In the landscape of pharmaceutical development and biomedical research, precision is paramount. Deuterated compounds, where hydrogen atoms are strategically replaced by their stable isotope deuterium, are gaining significant traction for their ability to enhance the metabolic stability and pharmacokinetic profiles of drug molecules.[1] This subtle isotopic substitution can lead to stronger chemical bonds, slowing down metabolic processes and prolonging the therapeutic effect of a drug.[]

Deuterated triglycerides, in particular, serve as crucial components in various advanced applications. They are instrumental in the development of lipid-based drug delivery systems (LBDDS), where they can act as stable carriers for poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] Furthermore, their use in metabolic studies allows for precise tracing of lipid pathways and turnover rates in vivo.[5][6] Understanding the solubility of these modified lipids in organic solvents is a fundamental prerequisite for their effective formulation, purification, and analysis. This guide provides a comprehensive overview of the principles governing the solubility of deuterated triglycerides, methodologies for its determination, and the causal factors behind experimental choices.

Core Principles of Triglyceride Solubility in Organic Solvents

The solubility of triglycerides is a complex interplay between the structure of the lipid and the physicochemical properties of the solvent.[7] As large, predominantly non-polar molecules, triglycerides are generally soluble in non-polar organic solvents and less soluble in polar solvents.[8][9]

The Influence of Triglyceride Structure

The fatty acid composition of a triglyceride is a primary determinant of its solubility. Key factors include:

-

Acyl Chain Length: Solubility in most organic solvents tends to decrease as the length of the fatty acid chains increases.[7] This is due to the corresponding increase in molecular weight and van der Waals forces, which require more energy to overcome.

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains generally increases the solubility of triglycerides in many solvents.[3][10] Unsaturated fatty acids introduce kinks into the molecular structure, preventing efficient packing and weakening intermolecular forces, thus making them easier to solvate. Saturated triglycerides, with their linear acyl chains, can pack more tightly, leading to lower solubility.[3]

-

Symmetry: The arrangement of fatty acids on the glycerol backbone also plays a role. Unsymmetrical triglycerides are often more soluble than their symmetrical isomers.[7]

The Role of the Organic Solvent

The choice of solvent is critical, and its properties dictate its ability to dissolve a given triglyceride:

-

Polarity: The principle of "like dissolves like" is central. Non-polar triglycerides are most soluble in non-polar solvents like hexane and chloroform, where dispersion forces are the dominant intermolecular interactions.[11][12] In contrast, their solubility in highly polar solvents like water is negligible.[9]

-

Solvent-Solute Interactions: In weakly or moderately polar solvents, such as ethers or acetone, dipole-induced dipole interactions can occur, allowing for some degree of solubility.[8] However, for highly polar solvents, the strong cohesive forces between solvent molecules (e.g., hydrogen bonding in water) exclude the non-polar triglyceride molecules.[8]

The Impact of Deuteration on Triglyceride Solubility

The substitution of hydrogen with deuterium, while seemingly minor, can subtly alter the physicochemical properties of a triglyceride and, consequently, its solubility. The primary mechanism at play is the Kinetic Isotope Effect , which makes the carbon-deuterium (C-D) bond stronger and more stable than the carbon-hydrogen (C-H) bond. While this effect is most pronounced in influencing reaction rates, it also has implications for intermolecular forces.

Deuteration can lead to slight changes in:

-

Molecular Polarizability: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to a minor reduction in the strength of London dispersion forces, which are the primary intermolecular forces for non-polar molecules.

-

Molecular Volume: The smaller vibrational amplitude of the C-D bond can result in a slightly smaller effective molecular volume.

The net effect of these changes on solubility is often subtle and can be solvent-dependent. For non-polar solvents, where dispersion forces dominate, the reduced polarizability might lead to a slight decrease in solubility. Conversely, in solvents where specific interactions are more important, the outcome is less predictable without empirical data. Given the scarcity of direct comparative solubility data for deuterated versus non-deuterated triglycerides in the public domain, experimental determination remains the most reliable approach.

Experimental Determination of Solubility

A robust and reproducible protocol is essential for accurately determining the solubility of deuterated triglycerides. The shake-flask method, coupled with a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), is a widely accepted approach.[13]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standardized procedure to measure the equilibrium solubility of a deuterated triglyceride in a given organic solvent.

Materials and Equipment:

-

Deuterated triglyceride of interest

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the deuterated triglyceride to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the triglyceride.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a sufficient speed and duration to pellet all undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample gravimetrically with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the deuterated triglyceride.

-

Prepare a series of calibration standards of the deuterated triglyceride in the same solvent to generate a standard curve.

-

Calculate the concentration of the triglyceride in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity.

-

Visualizing the Workflow

Caption: Workflow for determining triglyceride solubility via the shake-flask method.

Factors Influencing Experimental Design and Data Interpretation

Causality in Protocol Design:

-

Use of Excess Solute: Adding an excess of the triglyceride ensures that the solution reaches saturation, which is the definition of equilibrium solubility.[13]

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[7]

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a dynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Filtration: Filtering the supernatant is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of the amount of dissolved solute.[14]

Data Interpretation and Validation:

-

Method Validation: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure reliable quantification.

-

Replicates: Experiments should be performed in replicate (e.g., triplicate) to assess the variability of the results and ensure statistical significance.

-

Solvent Selection: When developing lipid-based formulations, it is advisable to test solubility in a range of solvents with varying polarities to identify the most suitable excipients.[14]

Data Summary: General Solubility of Triglycerides

| Triglyceride Type | Acyl Chain Length | Saturation | High Solubility Solvents (Generally) | Moderate to Low Solubility Solvents (Generally) |

| Saturated | Short to Medium | Saturated | Chloroform, Hexane, Diethyl Ether | Acetone, Ethanol[7] |

| Long | Saturated | Lower solubility across all solvents | Very low in polar solvents | |

| Unsaturated | Long | Unsaturated | Chloroform, Hexane, Diethyl Ether | Acetone, Ethanol (Higher than saturated)[3] |

Note: This table represents general trends. Actual solubility values can vary significantly based on the specific triglyceride and experimental conditions.

Conclusion and Future Outlook

The solubility of deuterated triglycerides in organic solvents is a critical parameter for their application in advanced pharmaceutical formulations and metabolic research. While the fundamental principles governing triglyceride solubility provide a strong predictive framework, the subtle electronic and steric effects of deuteration necessitate empirical determination for precise formulation development. The shake-flask method, combined with validated analytical techniques, offers a reliable means of generating this crucial data. As the use of deuterated compounds in drug development continues to expand, a more extensive and publicly available database of their physicochemical properties, including solubility, will be invaluable to the scientific community.

References

- Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol.

-

Lohmann, J., et al. (2019). Solubility of pharmaceutical ingredients in triglycerides. International Journal of Pharmaceutics.

-

ResearchGate. (2016). How to measure solubility of drug in lipids?. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

-

Ralston, A. W., & Hoerr, C. W. (1942). The Solubilities of the Normal Saturated Fatty Acids. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Deuterium-Labeled Fatty Acid Contents of Triglyceride Mixtures Fed.

-

ANSTO. (2021). The power of deuteration brings insight for mRNA-based drug delivery and vaccines. Retrieved from [Link]

- ResearchGate. (n.d.). Solubility of Pharmaceutical Ingredients in Triglycerides | Request PDF.

- BOC Sciences. (n.d.). Benefits and Mechanisms of Deuterated Drugs.

-

Demidov, V. V. (2020). Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. Drug Discovery Today.

-

Strickley, R. G. (2004). Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients. Journal of Pharmaceutical Sciences.

-

ANSTO. (2021). The power of deuteration brings insight for vaccine and drug delivery. YouTube. Retrieved from [Link]

- Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Scholars' Mine. (2002). Solvent and Method for Extraction of Triglyceride Rich Oil.

- University of Massachusetts Amherst. (n.d.). ANALYSIS OF LIPIDS.

-

Leitch, C. A., & Jones, P. J. (1991). Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry. Biological Mass Spectrometry.

- SlidePlayer. (n.d.). Lipids Experiment.

- European Spallation Source. (2019). Synthesis of novel deuterated lipids and surfactants.

- Bionauts. (n.d.). New deuterated flow synthesis system for drug development collaboration. Retrieved from a relevant technology transfer website.

- ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L].

-

Quora. (2021). Since triglycerides are esters and esters are slightly soluble in water, why are triglycerides considered completely insoluble in water?. Retrieved from [Link]

- eGyanKosh. (n.d.). QUALITATIVE TESTS FOR LIPIDS.

-

Kostyukevich, Y., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. International Journal of Molecular Sciences.

-

Wikipedia. (n.d.). Omega-3 fatty acid. Retrieved from [Link]

- Clearsynth Discovery. (n.d.). Advantages of Deuterated Compounds.

-

Aasen, A. J., Lauer, W. M., & Holman, R. T. (1970). Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms. Lipids.

-

Ninja Nerd. (2017). Metabolism | Triglyceride Synthesis. YouTube. Retrieved from [Link]